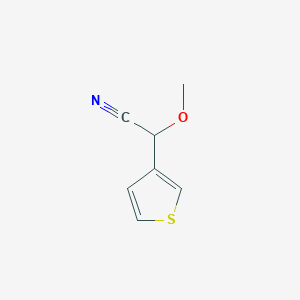

2-Methoxy-2-(thiophen-3-yl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methoxy-2-(thiophen-3-yl)acetonitrile” is a chemical compound with the molecular formula C7H7NOS . It is used in various chemical reactions and has been the subject of several research studies .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the use of α-oxothioamides as a thionating agent, which forms thioethers upon reaction with α-bromoketones . Another method involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C7H7NOS . The 3D structure of the molecule can be viewed using computational tools .Chemical Reactions Analysis

“this compound” is involved in various chemical reactions. For instance, it can be used as a reagent in the synthesis of thioethers from α-bromoketones in the presence of a base .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, density, melting point, and boiling point .Applications De Recherche Scientifique

Electrochemical Reduction and Autocatalytic Processes

Electrochemical studies on compounds related to 2-Methoxy-2-(thiophen-3-yl)acetonitrile have demonstrated unique behaviors in their reduction processes. For instance, the electrochemical reduction of certain aryl thiocyanates and disulfides in acetonitrile has revealed interesting mechanisms, including a transition between concerted and stepwise mechanisms based on the substituent effects. Moreover, an autocatalytic process has been identified during the electrochemical reduction of these compounds, involving a nucleophilic substitution reaction by the electrochemically generated arenethiolate ion, which makes the electrochemical characteristics of these series concentration-dependent (Houmam, Hamed, & Still, 2003).

Functionalized Thiophene Polymers

Research into the functionalization of thiophene polymers by electrochemical polymerization has shown promising applications. For example, the esterification and subsequent reduction of thiophene-3-acetic acid followed by anodic polymerization have led to the development of electrically conducting polymers. These polymers can undergo further chemical reactions, such as ether cleavage, to yield new derivatives with specific functionalities. This opens up avenues for creating polymeric reagents with tailored properties for various applications (Welzel, Kossmehl, Schneider, & Plieth, 1995).

Synthesis of Indolenines

A novel approach has been developed for the synthesis of indolenines, which are valuable in the production of natural products and cyanine dyes, by reacting 2-(2-Methoxyphenyl)acetonitrile derivatives with various alkyl and aryl Li reagents. This method showcases the versatility of this compound derivatives in facilitating the formation of complex organic structures, which could have implications in medicinal chemistry and dye production (Huber, Roesslein, & Gademann, 2019).

Electropolymerization for Device Applications

The electrochemical synthesis of poly(3-bromo-4-methoxythiophene) from 3-bromo-4-methoxythiophene, a related compound, in acetonitrile has been explored for its potential in device applications. The synthesized polymer demonstrates lower oxidation potential, stable conducting states, and a high degree of electrochemical reversibility, making it suitable for use in electrochromic devices. Such applications highlight the potential of this compound derivatives in the development of new materials for electronic and optical devices (Cihaner & Önal, 2007).

Mécanisme D'action

Propriétés

IUPAC Name |

2-methoxy-2-thiophen-3-ylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c1-9-7(4-8)6-2-3-10-5-6/h2-3,5,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUVIDQCGRLAEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C#N)C1=CSC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2991657.png)

![1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2991663.png)

![5-(Methoxymethyl)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2991668.png)

![N-(4-fluoro-3-methylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2991672.png)

![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-methylphenoxy)oxan-3-yl]acetamide](/img/structure/B2991675.png)

![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2991678.png)

![N-[(5-Methoxypyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991679.png)

![3-((5-(allylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2991680.png)